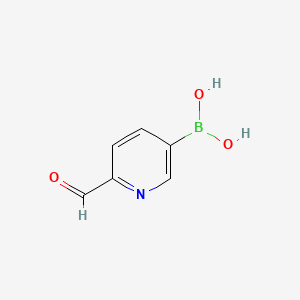
(6-Formylpyridin-3-YL)boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-Formylpyridin-3-YL)boronic acid” is a chemical compound with the molecular formula C6H6BNO3 and a molecular weight of 150.93 . It is a useful reagent for the preparation of bioactive small molecules .
Synthesis Analysis
While specific synthesis methods for “(6-Formylpyridin-3-YL)boronic acid” were not found, boronic acids are generally used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .Molecular Structure Analysis
The molecular structure of “(6-Formylpyridin-3-YL)boronic acid” can be represented by the SMILES notation: O=CC1=CC=C (B (O)O)C=N1 .Physical And Chemical Properties Analysis
“(6-Formylpyridin-3-YL)boronic acid” has a predicted boiling point of 362.3±52.0 °C and a predicted density of 1.33±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . Its pKa is predicted to be 2.77±0.10 .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Sensorik
Boronsäuren, einschließlich “(6-Formylpyridin-3-YL)boronsäure”, werden zunehmend in verschiedenen Forschungsbereichen eingesetzt . Sie interagieren mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen, was zu ihrer Nützlichkeit in verschiedenen sensorischen Anwendungen führt . Diese sensorischen Anwendungen können homogene Assays oder heterogene Detektion sein .
Biologische Markierung
Die Schlüsselinteraktion von Boronsäuren mit Diolen ermöglicht ihren Einsatz in verschiedenen Bereichen, einschließlich der biologischen Markierung . Dies beinhaltet die Verwendung von Boronsäuren, um biologische Moleküle für den Nachweis oder die Verfolgung zu markieren oder zu kennzeichnen .
Proteinmanipulation und -modifikation
Boronsäuren haben ein signifikantes Wachstum in ihrer Interaktion mit Proteinen, ihrer Manipulation und Zellmarkierung gezeigt . Dies macht sie wertvoll im Bereich der Biochemie und Molekularbiologie .
Trennungstechnologien
Boronsäuren werden auch in Trennungstechnologien eingesetzt . Ihre einzigartigen Eigenschaften ermöglichen es ihnen, bei der Trennung verschiedener Verbindungen verwendet zu werden, wodurch die Effizienz dieser Prozesse gesteigert wird .
Entwicklung von Therapeutika
Boronsäuren werden bei der Entwicklung von Therapeutika eingesetzt
Safety and Hazards
“(6-Formylpyridin-3-YL)boronic acid” is labeled with the GHS07 symbol, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
The primary target of (6-Formylpyridin-3-YL)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound interacts with this reaction as an organoboron reagent .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound may be sensitive to oxygen and temperature, which could impact its bioavailability.
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds .
Action Environment
Environmental factors such as temperature and the presence of oxygen can influence the action, efficacy, and stability of (6-Formylpyridin-3-YL)boronic acid . For example, the compound should be stored under an inert gas at low temperatures to maintain its stability .
Eigenschaften
IUPAC Name |
(6-formylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-4,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLRSNPWLRXKTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazol-2-yl]acetate](/img/structure/B595018.png)

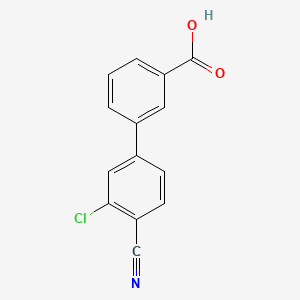

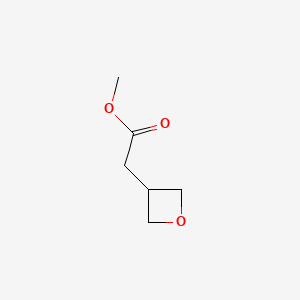
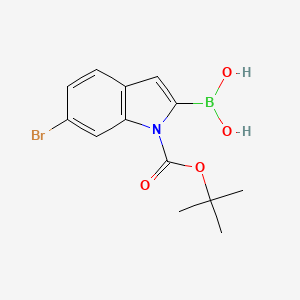

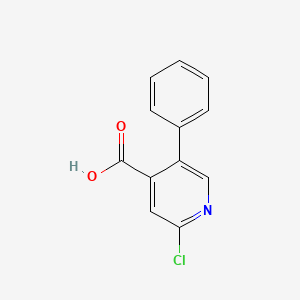
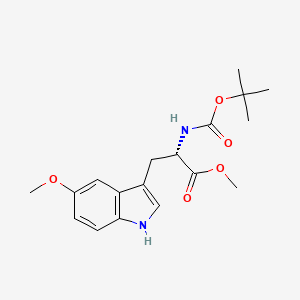

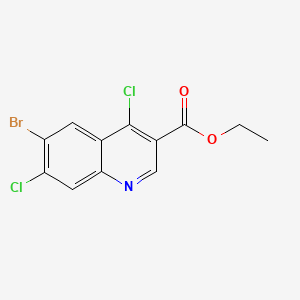
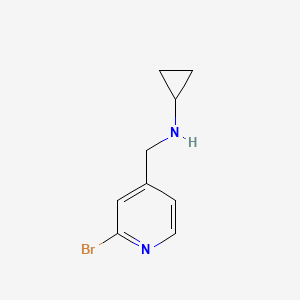
![2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B595040.png)
